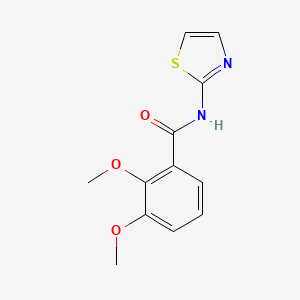
2-Ethylhexyl octyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl octyl ether is an organic compound with the molecular formula C16H34O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various industrial applications due to its chemical stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl octyl ether can be synthesized through the etherification of 2-ethylhexanol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{C8H17OH} + \text{C8H17OH} \rightarrow \text{C16H34O} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency of the etherification process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides. For example, the reaction with hydrogen halides can lead to the formation of alkyl halides and alcohols.
Oxidation Reactions: Oxidation can occur using reagents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Major Products Formed:
Substitution Reactions: Alkyl halides and alcohols.
Oxidation Reactions: Carboxylic acids and ketones.
Applications De Recherche Scientifique
2-Ethylhexyl octyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for the extraction and purification of biological compounds.
Medicine: It is utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl octyl ether is primarily based on its ability to act as a solvent and carrier. It interacts with molecular targets by dissolving or dispersing other compounds, facilitating their transport and reaction. The pathways involved include solubilization and diffusion, which enhance the bioavailability and efficacy of active ingredients.
Comparaison Avec Des Composés Similaires
2-Nitrophenyl octyl ether: Used as a plasticizer and in the extraction of polar substances.
Bis(2-ethylhexyl) sebacate: A non-polar plasticizer used in the formation of thin plasticized membranes.
2-Ethylhexyl salicylate: An ester used in sunscreens to absorb UVB radiation.
Uniqueness: 2-Ethylhexyl octyl ether stands out due to its balanced hydrophobic and hydrophilic properties, making it an effective solvent and carrier in various applications. Its chemical stability and low reactivity also contribute to its versatility and safety in industrial and research settings.
Propriétés
IUPAC Name |
1-(2-ethylhexoxy)octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSWXSWYKJBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2750969.png)
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)


